4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide
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Overview
Description
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiomorpholine ring with an imino group and a methyl substituent, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiomorpholine derivative with an imino compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide include other thiomorpholine derivatives and imino compounds. Examples include:
- 4-Hydroxy-2-alkyl-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
- 4,4-Difluorocyclohexanamine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H18N2O2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-methyl-1-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)propan-1-imine |
InChI |
InChI=1S/C9H18N2O2S/c1-7(2)9(10)11-4-5-14(12,13)6-8(11)3/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
YFIMURUADKVQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCN1C(=N)C(C)C |
Origin of Product |
United States |
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